molecular formula C8H10N2O2 B12873284 N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide

N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide

Cat. No.: B12873284
M. Wt: 166.18 g/mol
InChI Key: QAUJRVOQYTVZSK-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide typically involves the cycloaddition reaction of 5-methylisoxazole with cyclopropanecarboxylic acid derivatives. One common method includes the use of copper (I) or ruthenium (II) catalysts to facilitate the (3 + 2) cycloaddition reaction . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(5-Methylisoxazol-3-yl)oxalamide

Uniqueness

N-(5-Methylisoxazol-4-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the position of the methyl group on the isoxazole ring.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-7(4-9-12-5)10-8(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11)

InChI Key

QAUJRVOQYTVZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC(=O)C2CC2

Origin of Product

United States

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